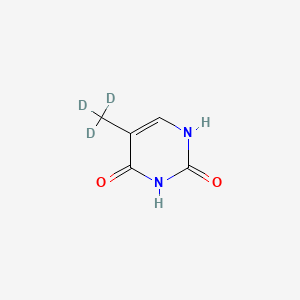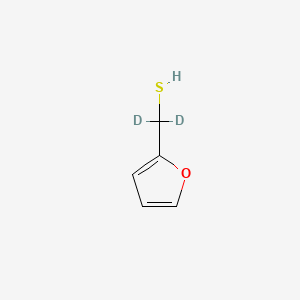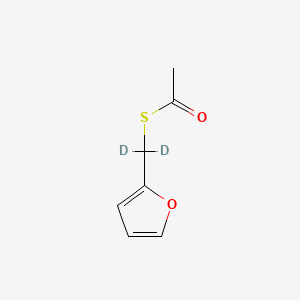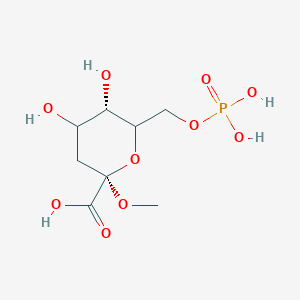
Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound plays a significant role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate involves several steps, typically starting with the appropriate sugar precursor. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes are usually proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques. The exact methods are typically proprietary and may involve advanced techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate is widely used in scientific research, particularly in the field of glycobiology. Its applications include:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in glycan formation and degradation, as well as protein-glycan interactions.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of biochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in various biochemical pathways, influencing the formation and breakdown of glycans. The molecular targets and pathways involved include glycosyltransferases and glycosidases, which play crucial roles in carbohydrate metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
3-Deoxy-D-arabino-heptulosonic acid 7-phosphate: An intermediate in the shikimate pathway, involved in the biosynthesis of aromatic amino acids.
3-Deoxy-D-arabino-heptulosonate 7-phosphate: Another intermediate in the shikimate pathway, playing a similar role in aromatic amino acid biosynthesis.
Uniqueness
Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate is unique due to its specific structure and role in glycobiology. Unlike other similar compounds, it is primarily used in the study of glycan synthesis and degradation, making it a valuable tool in glycobiology research .
Eigenschaften
CAS-Nummer |
91382-81-9 |
|---|---|
Molekularformel |
C8H15O10P |
Molekulargewicht |
302.17 g/mol |
IUPAC-Name |
(2R,4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C8H15O10P/c1-16-8(7(11)12)2-4(9)6(10)5(18-8)3-17-19(13,14)15/h4-6,9-10H,2-3H2,1H3,(H,11,12)(H2,13,14,15)/t4-,5-,6+,8-/m1/s1 |
InChI-Schlüssel |
CCWGGDIDQPGNLT-MNCSTQPFSA-N |
SMILES |
COC1(CC(C(C(O1)COP(=O)(O)O)O)O)C(=O)O |
Isomerische SMILES |
CO[C@@]1(C[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)C(=O)O |
Kanonische SMILES |
COC1(CC(C(C(O1)COP(=O)(O)O)O)O)C(=O)O |
Synonyme |
Methyl 3-Deoxy-D-arabino-2-heptulopyranosidonic Acid 7-(Dihydrogen Phosphate); |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


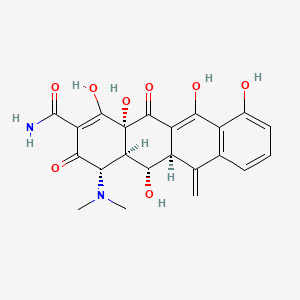
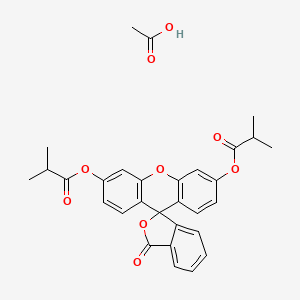
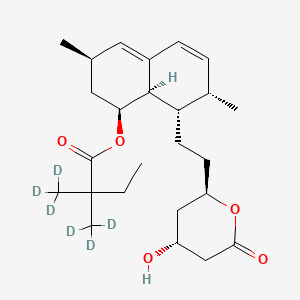
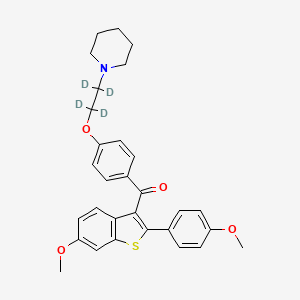
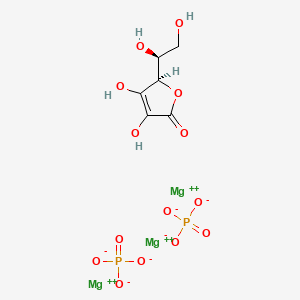
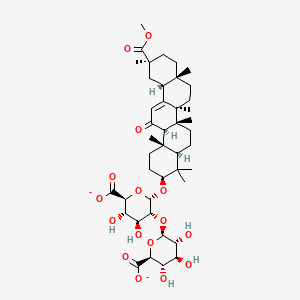
![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)
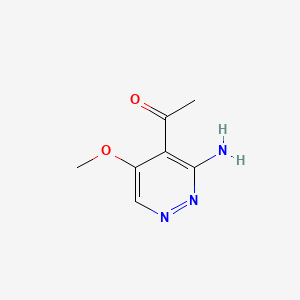


![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)
